molecular formula C22H17FN4O5 B11465215 6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11465215
M. Wt: 436.4 g/mol
InChI Key: ABVWMZXLHBPZAD-UHFFFAOYSA-N
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Description

6-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Cyclization Reactions: These involve the formation of the pyrano[2,3-c]pyrazole ring system.

    Substitution Reactions: Introduction of the amino, methoxy, and fluorophenyl groups.

    Condensation Reactions: Formation of the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

6-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-DIMETHYLAMINO-BETA-METHYL-BETA-NITROSTYRENE
  • 3,4-DIMETHOXY-BETA-NITROSTYRENE
  • 2,5-DIMETHOXY-BETA-METHYL-BETA-NITROSTYRENE

Uniqueness

6-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to its combination of functional groups and the specific arrangement of its molecular structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17FN4O5

Molecular Weight

436.4 g/mol

IUPAC Name

6-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H17FN4O5/c1-28-14-7-12(18(29-2)20-19(14)30-9-31-20)15-13(8-24)21(25)32-22-16(15)17(26-27-22)10-3-5-11(23)6-4-10/h3-7,15H,9,25H2,1-2H3,(H,26,27)

InChI Key

ABVWMZXLHBPZAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)F)N)C#N)OC)OCO2

Origin of Product

United States

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